1-phenylquinoline-2,4(1H,3H)-dione

Description

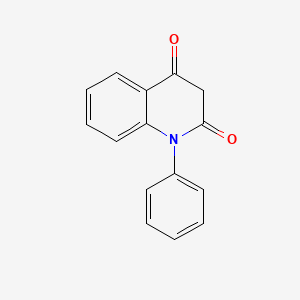

1-phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The structure of this compound consists of a quinoline ring system with a phenyl group attached at the 1-position and two keto groups at the 2 and 4 positions.

Propriétés

IUPAC Name |

1-phenylquinoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-10-15(18)16(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYPPHHQPBWHTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-phenylquinoline-2,4(1H,3H)-dione can be synthesized through various synthetic routes. One common method involves the cyclization of 2-aminoaryl ketones with phenylacetylenes. This reaction typically takes place in an ionic liquid medium in the presence of a zinc trifluoromethanesulfonate catalyst . Another method involves the use of visible light-mediated synthesis from quinoline N-oxides, which provides a greener alternative to conventional synthesis methods .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient synthetic routes, such as the visible light-mediated synthesis, could be adapted for industrial-scale production.

Analyse Des Réactions Chimiques

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions, particularly at reactive positions on the quinoline ring.

Chlorination and Bromination

-

Chlorination : Reaction with POCl₃ or SOCl₂ converts hydroxyl groups to chlorides. For example, 6-chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one reacts with POCl₃ in dioxane to form 3,6-dichloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (5D ) and 3,6,8-trichloro derivatives (5F ) (Table 1) .

-

Azide Substitution : Sodium azide replaces halogens (Cl/Br) in DMF under darkness. For instance, 3-chloro-3-phenylquinoline-2,4-dione reacts with NaN₃ to yield 3-azido derivatives (1A–D ) with yields up to 77% .

Table 1: Chlorination and Azide Substitution Outcomes

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination of 4D | POCl₃, dioxane, 46–47°C | 5D (dichloro derivative) | 92 |

| Azide substitution of 5A | NaN₃, DMF, darkness | 1A (3-azido derivative) | 77 |

Cycloaddition Reactions

The quinoline core participates in [3+2] cycloadditions with azides or alkynes under catalytic conditions.

Copper-Catalyzed Cycloaddition

-

3-Azido-1-benzyl-3-phenylquinoline-2,4-dione (1E ) reacts with terminal alkynes (e.g., phenylacetylene) in DMSO using CuSO₄∙5H₂O and granular copper. Reactions proceed at room temperature, yielding triazoloquinoline derivatives (3Ea , 3Eb ) with up to 97% efficiency (Table 2) .

Table 2: Cycloaddition Reaction Performance

| Substrate | Reagent | Catalyst | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| 1E | Phenylacetylene | CuSO₄, Cu⁰ | 2.5 | 3Ea | 97 |

| 1E | Propargyl alcohol | CuSO₄, Cu⁰ | 2 | 3Eb | 94 |

Condensation and Cyclization

The Friedländer quinoline synthesis is employed to construct the quinoline backbone.

Solvent-Free Synthesis

-

A solvent-free method using poly(phosphoric acid) (PPA) facilitates the cyclization of 2-aminoaryl ketones with phenylacetylenes, producing 1-(4-phenylquinolin-2-yl)propan-1-one (3 ) in high yields. This approach eliminates solvent waste and enhances reaction efficiency .

Functional Group Transformations

Oxidation and Reduction

-

Oxidation : The ketone groups at positions 2 and 4 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄).

-

Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl groups to hydroxyls, forming dihydroquinoline derivatives.

Table 3: Functional Group Reactivity

| Reaction Type | Reagent | Product | Key Application |

|---|---|---|---|

| Oxidation | KMnO₄/H₂SO₄ | Quinoline-2,4-dicarboxylic acid | Drug intermediate |

| Reduction | NaBH₄ | 2,4-Dihydroxyquinoline | Fluorescent probes |

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity:

-

Anticancer Derivatives : C5- or C8-substituted analogs act as CB2R agonists, while C6/C7-substituted derivatives are antagonists .

-

Anti-inflammatory Agents : Hydrazinylidene derivatives inhibit TNF-α and IL-6 cytokines, showing promise in treating autoimmune diseases .

Reaction Optimization Insights

Applications De Recherche Scientifique

1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Investigated for its potential use in drug development due to its diverse biological activities.

Mécanisme D'action

The mechanism of action of 1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate signaling pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are essential for DNA replication and repair . Additionally, the compound can interact with cellular receptors and ion channels, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline: A basic structure with a wide range of biological activities.

Quinazoline: Similar to quinoline but with an additional nitrogen atom in the ring system.

Pyranoquinoline: Contains an additional oxygen atom in the ring system, leading to different biological activities.

Uniqueness

1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of two keto groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Activité Biologique

1-Phenylquinoline-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies from various research findings.

The structure of this compound includes a quinoline core with a phenyl group and two carbonyl groups at positions 2 and 4. This configuration allows for various chemical reactions, such as oxidation and substitution, contributing to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 1-Phenylquinoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 12 | 70 |

| Compound B | Escherichia coli | 11 | 75 |

| Compound C | Candida albicans | 10 | 77 |

In a study evaluating various derivatives, compounds demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 70 to 80 mg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound's mechanism involves intercalation with DNA, leading to disruption of cancer cell proliferation.

Case Study:

A study reported that specific derivatives of quinoline-diones exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative demonstrated an IC50 value of 5 μM against breast cancer cells (MCF-7), indicating potent anticancer activity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. The compound has shown the ability to inhibit pro-inflammatory cytokines in vitro.

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | TNF-α: 60 |

| Compound E | IL-6: 55 |

Research has indicated that certain derivatives can effectively reduce levels of TNF-α and IL-6 in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The oxime group present in some derivatives can form hydrogen bonds with biological macromolecules. Additionally, the quinoline core's ability to intercalate with DNA disrupts cellular processes critical for cancer cell survival.

Q & A

Basic: What synthetic methodologies are optimized for preparing 1-phenylquinoline-2,4(1H,3H)-dione and its derivatives?

Answer:

The synthesis typically involves cyclocondensation reactions, with modifications depending on substituents. For example, quinoline-2,4-dione derivatives can be synthesized via base-catalyzed cyclization of substituted anthranilic acid derivatives or via microwave-assisted reactions to improve yields . Key steps include:

- Intermediate formation : Use of 3-hydroxy-1-methylpyrimidine-2,4(1H,3H)-dione as a precursor, followed by substitution at the C6 or C8 position to introduce aryl/heteroaryl groups .

- Purification : Column chromatography (C18 columns) with mobile phases optimized for polarity (e.g., methanol/water gradients) .

- Yield optimization : Microwave irradiation reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity (>95%) .

Basic: How can ¹H NMR and HRMS be used to confirm the structural integrity of this compound derivatives?

Answer:

- ¹H NMR : Characteristic signals include:

- Downfield shifts (~δ 10–12 ppm) for NH protons in the quinoline-dione core.

- Distinct aromatic proton splitting patterns (e.g., para-substituted phenyl groups show doublets at δ 7.2–7.8 ppm) .

- HRMS : Confirm molecular weight with <5 ppm error. For example, a derivative with molecular formula C₁₉H₁₆FNO₂S showed [M+H]+ at m/z 348.0912 (calculated: 348.0908) .

Advanced: How do C5 vs. C8 substitutions on the quinoline-2,4-dione scaffold influence cannabinoid receptor (CB2R) activity?

Answer:

- C5-substituted derivatives : Act as CB2R agonists (EC₅₀ = 0.3–1.2 μM) with selectivity over CB1R (>100-fold). Substituents like trifluoromethyl enhance binding affinity via hydrophobic interactions .

- C8-substituted analogs : Exhibit antagonistic activity (IC₅₀ = 0.8–2.5 μM) due to steric hindrance in the receptor’s ligand-binding pocket .

- Methodological validation : Use radioligand displacement assays (³H-CP55,940) and functional cAMP assays to distinguish agonist/antagonist profiles .

Advanced: What computational strategies are effective for predicting binding modes of quinoline-2,4-diones to biological targets?

Answer:

- Molecular docking : B3LYP/6-31G** level DFT calculations predict hydrogen-bonding interactions (e.g., between dione carbonyl groups and receptor residues) .

- 3D-QSAR/CoMFA : Generate pharmacophore models using steric/electrostatic fields. For CB2R ligands, the model showed a cross-validated q² > 0.5, guiding C3/C5 substituent optimization .

- Solvent effects : Include implicit solvent models (e.g., PCM for aqueous/DMSO environments) to refine binding energy calculations .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity in quinoline-2,4-dione derivatives?

Answer:

- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values <10 μM considered promising .

- Mechanistic studies :

- DNA intercalation: Fluorescence quenching assays using ethidium bromide .

- Topoisomerase inhibition: Gel electrophoresis to detect DNA cleavage .

Advanced: How can in vivo efficacy of 1-phenylquinoline-2,4-dione derivatives be validated in autoimmune disease models?

Answer:

- Experimental autoimmune encephalomyelitis (EAE) : Oral administration (10–50 mg/kg/day) reduces clinical scores by >50% via CB2R-mediated immunosuppression .

- Biomarker analysis : ELISA for pro-inflammatory cytokines (e.g., IL-17, TNF-α) in serum and CNS tissue .

- Histopathology : H&E staining to assess immune cell infiltration in the spinal cord .

Basic: What chromatographic methods resolve diastereomers in tetrahydroquinoline-dione derivatives?

Answer:

- HPLC : Chiralpak AD-H column (4.6 × 250 mm), isocratic elution with n-hexane/isopropanol (85:15), flow rate 1 mL/min .

- Detection : UV at 254 nm; retention times differ by 2–3 minutes for enantiomers .

Advanced: How do structural modifications at the N1 position affect metabolic stability?

Answer:

- Methyl vs. benzyl groups : Methyl substitution reduces CYP3A4-mediated oxidation (t₁/₂ increased from 1.2 to 4.7 hours in microsomal assays) .

- Fluorine introduction : Para-fluorophenyl groups enhance metabolic stability (AUC increased by 2.5-fold in rat PK studies) .

Basic: What crystallographic techniques confirm the solid-state structure of quinoline-2,4-diones?

Answer:

- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles (e.g., 5.8° between quinoline and phenyl planes) .

- Data refinement : SHELXL-97 with R factor <0.05 and wR <0.15 .

Advanced: How to address contradictions in SAR data between in vitro and in vivo models?

Answer:

- Bioavailability factors : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration) .

- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives with retained activity) .

- Dose adjustment : Use allometric scaling from rodent to human doses based on body surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.